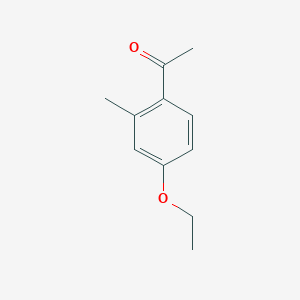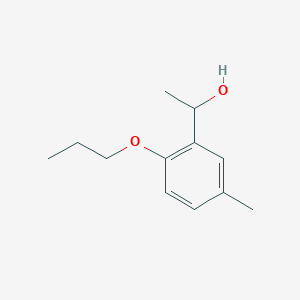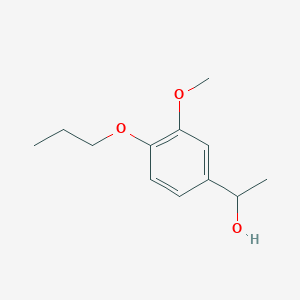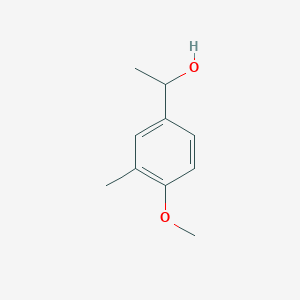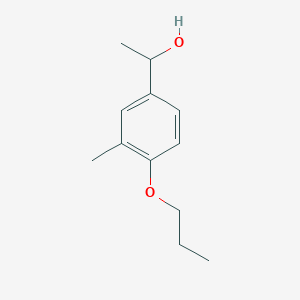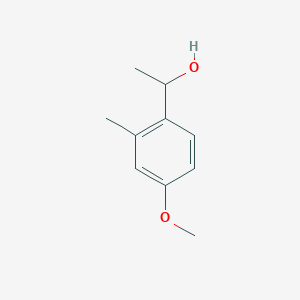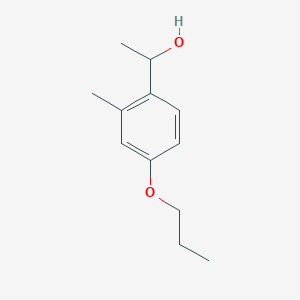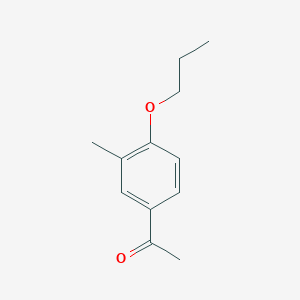
1-(3-Methyl-4-propoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-4-propoxyphenyl)ethanone is an organic compound characterized by a phenyl ring substituted with a methyl group at the 3-position and a propoxy group at the 4-position, along with an ethanone (or ketone) functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-4-propoxyphenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-methyl-4-propoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically takes place under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar principles but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.
化学反应分析
1-(3-Methyl-4-propoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents. Reagents such as bromine (Br₂) in the presence of iron (Fe) can be used for bromination.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), and other reducing agents.
Substitution: Br₂, Fe, and other electrophilic reagents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols, particularly secondary alcohols.
Substitution: Brominated phenyl derivatives and other substituted phenyl compounds.
科学研究应用
1-(3-Methyl-4-propoxyphenyl)ethanone has various applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe or intermediate in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
1-(3-Methyl-4-propoxyphenyl)ethanone is structurally similar to other phenyl ketones, such as 1-(4-methoxyphenyl)ethanone and 1-(3,4-dimethoxyphenyl)ethanone. its unique substitution pattern (methyl and propoxy groups) distinguishes it from these compounds, potentially leading to different reactivity and applications.
相似化合物的比较
1-(4-methoxyphenyl)ethanone
1-(3,4-dimethoxyphenyl)ethanone
1-(3,4-dihydroxyphenyl)ethanone
属性
IUPAC Name |
1-(3-methyl-4-propoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-7-14-12-6-5-11(10(3)13)8-9(12)2/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQPKDKZEXROQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(2-Chlorophenyl)-5-methyl-oxazol-4-ylmethoxy]-benzaldehyde](/img/structure/B7814249.png)
![4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde](/img/structure/B7814257.png)
![2-[2-(2,5-Dimethoxyphenyl)-5-methyl-oxazol-4-ylmethoxy]-benzaldehyde](/img/structure/B7814266.png)
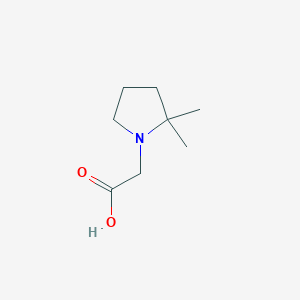

![2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7814289.png)
